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molecular formula C11H22N2O2 B8474090 1-Ethoxycarbonylmethyl-4-isopropylpiperazine

1-Ethoxycarbonylmethyl-4-isopropylpiperazine

Cat. No. B8474090
M. Wt: 214.30 g/mol
InChI Key: KJRFKTKWJJNIMO-UHFFFAOYSA-N
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Patent
US04620005

Procedure details

One hundred milliliters of an ethanol solution containing 7 g of 1-isopropylpiperazine, 6.2 g of ethyl chloroacetate and 9.2 m of triethylamine was heated and refluxed for 4 hours. After being concentrated under reduced pressure, the resulting mixture was added with ethyl acetate. Insoluble matter was removed by filtration. Thereafter, the residue was purified by silica gel chromatography (eluent: a 20:1 mixture of chloroform and methanol) to obtain 7.4 g of 1-ethoxycarbonylmethyl-4-isopropylpiperazine as a light brownish oily substance.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]([N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)([CH3:6])[CH3:5].Cl[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>C(N(CC)CC)C>[CH2:18]([O:17][C:15]([CH2:14][N:10]1[CH2:11][CH2:12][N:7]([CH:4]([CH3:6])[CH3:5])[CH2:8][CH2:9]1)=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)N1CCNCC1
Name
Quantity
6.2 g
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
After being concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting mixture was added with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
Thereafter, the residue was purified by silica gel chromatography (eluent
ADDITION
Type
ADDITION
Details
a 20:1 mixture of chloroform and methanol)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CN1CCN(CC1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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